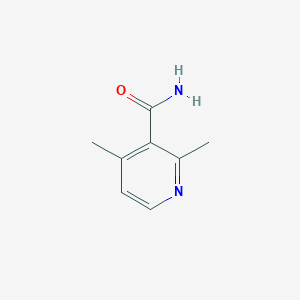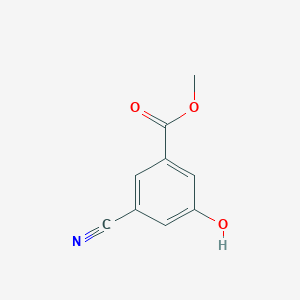![molecular formula C18H24Cl4N6O2Zn B1628997 4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 33678-73-8](/img/structure/B1628997.png)
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) is a diazonium compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a 4-[(2-hydroxyethyl)methylamino] group. The tetrachlorozincate(2-) anion balances the charge of the diazonium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 4-[(2-hydroxyethyl)methylamino]aniline. The process begins with the reaction of 4-[(2-hydroxyethyl)methylamino]aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with zinc chloride to form the tetrachlorozincate(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature and mixing conditions, making the process efficient and scalable.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 4-[(2-hydroxyethyl)methylamino]aniline.
科学的研究の応用
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrachlorozincate(2-) anion helps stabilize the diazonium cation, making it more reactive in certain conditions.
類似化合物との比較
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-[(2-Hydroxyethyl)methylamino]benzenediazonium chloride
Uniqueness
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) is unique due to the presence of the tetrachlorozincate(2-) anion, which provides enhanced stability and reactivity compared to other diazonium salts. The 4-[(2-hydroxyethyl)methylamino] group also imparts specific properties that make it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
33678-73-8 |
|---|---|
分子式 |
C18H24Cl4N6O2Zn |
分子量 |
563.6 g/mol |
IUPAC名 |
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H12N3O.4ClH.Zn/c2*1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;;/h2*2-5,13H,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
LFVPHTWIABNBBX-UHFFFAOYSA-J |
SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
正規SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Key on ui other cas no. |
33678-73-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


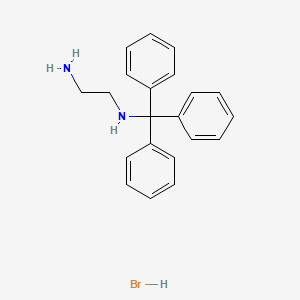
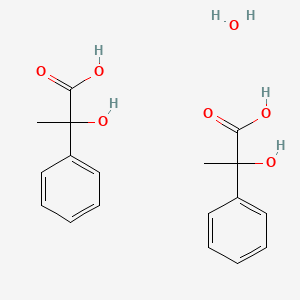
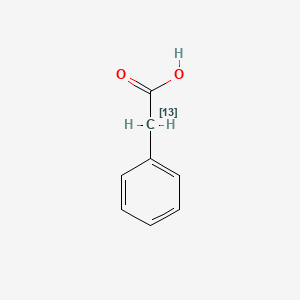
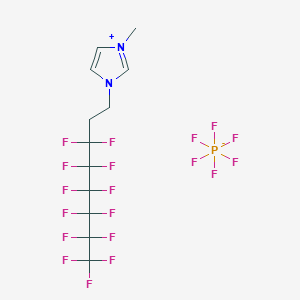
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1628924.png)
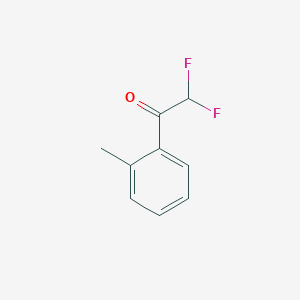
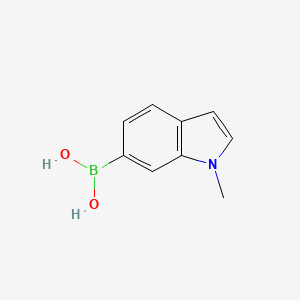
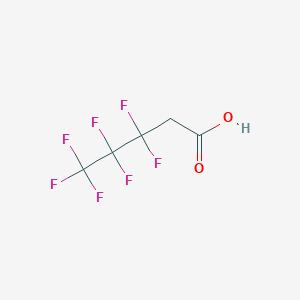
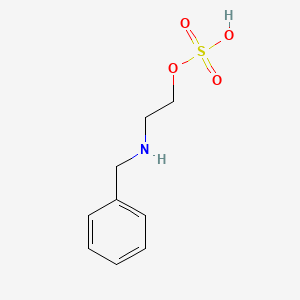
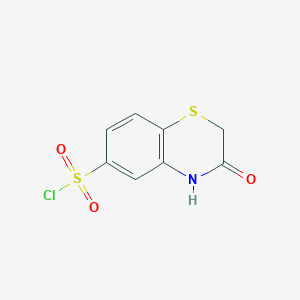
![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)
